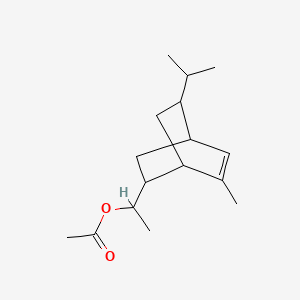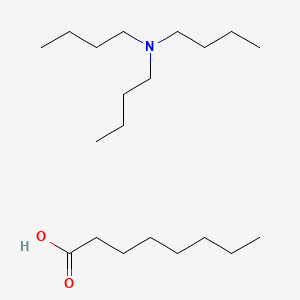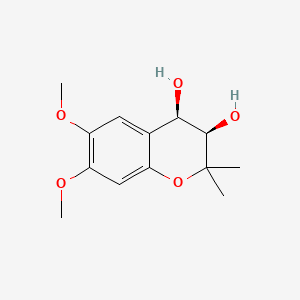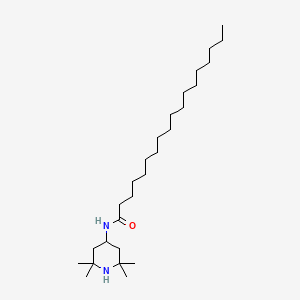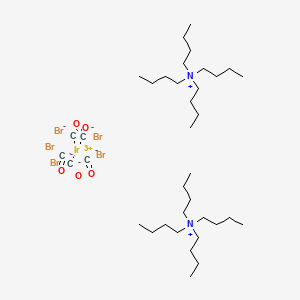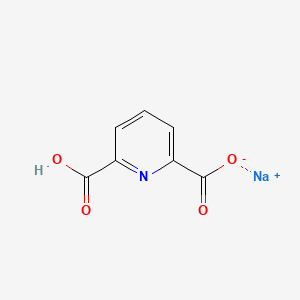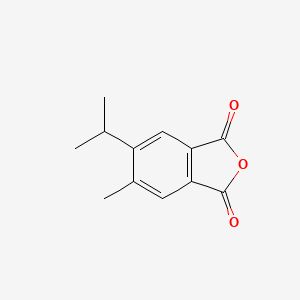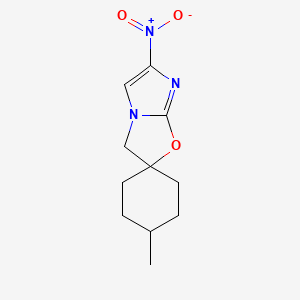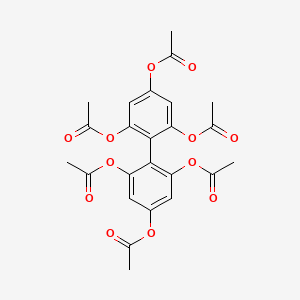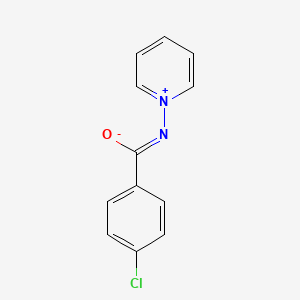
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt is a chemical compound with the molecular formula C12H9ClN2O. This compound is a derivative of pyridinium, a class of compounds known for their diverse applications in chemistry and biology. The presence of the 4-chlorobenzoyl group and the hydroxide inner salt structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt typically involves the reaction of pyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxide to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridinium compounds
Applications De Recherche Scientifique
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the 4-chlorobenzoyl group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium, 1-((4-chlorobenzoyl)amino)cyanomethyl-, bromide
- Pyridinium, 1-((4-chlorobenzoyl)amino)-, chloride
Uniqueness
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt is unique due to its hydroxide inner salt structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
36048-81-4 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
(1Z)-4-chloro-N-pyridin-1-ium-1-ylbenzenecarboximidate |
InChI |
InChI=1S/C12H9ClN2O/c13-11-6-4-10(5-7-11)12(16)14-15-8-2-1-3-9-15/h1-9H |
Clé InChI |
SFANVOOYWJDMNE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=[N+](C=C1)/N=C(/C2=CC=C(C=C2)Cl)\[O-] |
SMILES canonique |
C1=CC=[N+](C=C1)N=C(C2=CC=C(C=C2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


